![molecular formula C11H13NS B14542731 (E)-N-Methyl-1-[1-(phenylsulfanyl)cyclopropyl]methanimine CAS No. 62240-46-4](/img/structure/B14542731.png)
(E)-N-Methyl-1-[1-(phenylsulfanyl)cyclopropyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-Methyl-1-[1-(phenylsulfanyl)cyclopropyl]methanimine is an organic compound characterized by a cyclopropyl group bonded to a phenylsulfanyl group and a methanimine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Methyl-1-[1-(phenylsulfanyl)cyclopropyl]methanimine typically involves the reaction of cyclopropylamine with phenylsulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Methyl-1-[1-(phenylsulfanyl)cyclopropyl]methanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-N-Methyl-1-[1-(phenylsulfanyl)cyclopropyl]methanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-Methyl-1-[1-(phenylsulfanyl)cyclopropyl]methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share structural similarities and are known for their diverse biological activities.
Phenylsulfanyl-substituted compounds: Similar in having the phenylsulfanyl group, which imparts unique chemical properties.
Uniqueness
(E)-N-Methyl-1-[1-(phenylsulfanyl)cyclopropyl]methanimine is unique due to its combination of a cyclopropyl group with a phenylsulfanyl group and a methanimine group
Properties
CAS No. |
62240-46-4 |
|---|---|
Molecular Formula |
C11H13NS |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
N-methyl-1-(1-phenylsulfanylcyclopropyl)methanimine |
InChI |
InChI=1S/C11H13NS/c1-12-9-11(7-8-11)13-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
MRBZLEYJUVYVKK-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1(CC1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


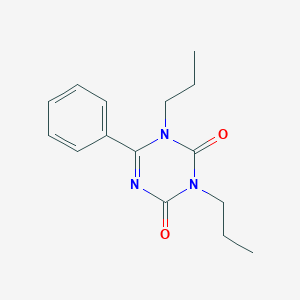
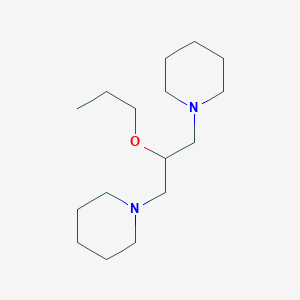
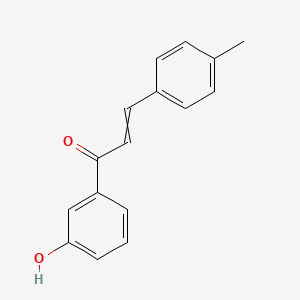
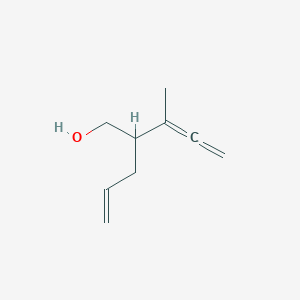
![1-Nitro-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene](/img/structure/B14542683.png)
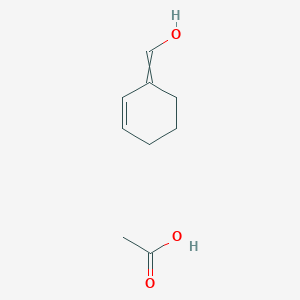
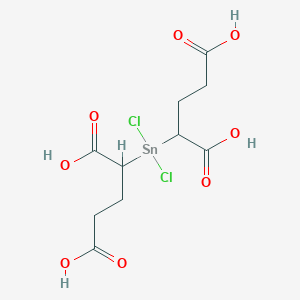
![2-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B14542689.png)

![[5-Chloro-2-(chloromethyl)-3-phenyl-1H-indol-1-yl]acetonitrile](/img/structure/B14542697.png)
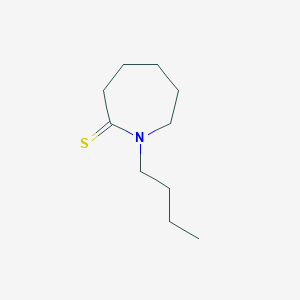
![2-[(4-Chlorophenyl)methylidene]-2H-1,3-benzodithiole](/img/structure/B14542701.png)
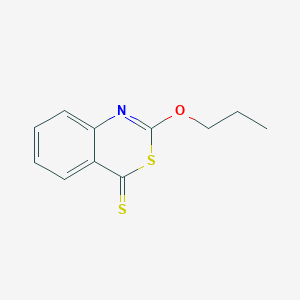
![2-[(4-Methylphenyl)methyl]naphthalen-1-ol](/img/structure/B14542716.png)
